(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid
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Overview
Description
(1S,5S,6S)-rel-2-Oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopropanation reaction, where a suitable diene or alkene is treated with a carbenoid reagent to form the bicyclic structure. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Ethyl (1S,5R,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate: An ester derivative with similar structural features
Uniqueness
(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopropane ring. This combination of features imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C6H8O3 |
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Molecular Weight |
128.13 g/mol |
IUPAC Name |
(1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H,7,8)/t3-,4-,5-/m0/s1 |
InChI Key |
WWOUNQUZFPEFBG-YUPRTTJUSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@@H]2C(=O)O |
Canonical SMILES |
C1COC2C1C2C(=O)O |
Origin of Product |
United States |
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